Diethylacetamidomalonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

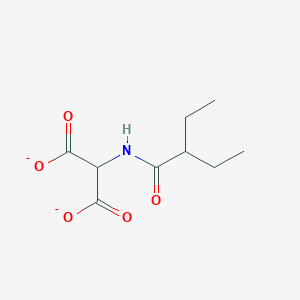

Diethylacetamidomalonate, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO5-2 and its molecular weight is 215.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of α-Amino Acids

Diethylacetamidomalonate as a Precursor

DEAM serves as a key intermediate for synthesizing both natural and unnatural α-amino acids. The compound's structure allows it to undergo various chemical transformations, making it suitable for malonic ester synthesis.

- Racemization Process : DEAM can be converted into racemic α-amino acids through a series of reactions involving deprotonation, alkylation, hydrolysis, and decarboxylation. For example, phenylalanine can be synthesized by alkylating DEAM with benzyl chloride in the presence of sodium ethoxide, achieving yields of approximately 65% .

- Oxidation-Sensitive Amino Acids : The synthesis of tryptophan from DEAM has been reported to yield over 90% using gramine or its quaternary ammonium compound as a reagent . This highlights DEAM's utility in producing complex amino acid structures.

- Non-Natural Amino Acids : DEAM's methylene group can undergo polarity reversal, allowing for nucleophilic attacks by organolithium or Grignard reagents. This property facilitates the synthesis of non-natural α-amino acids with heterocyclic substituents .

Enzymatic Reactions

Asymmetric Hydrolysis Studies

DEAM has been utilized in studies examining its hydrolysis kinetics using chymotrypsin. Research indicates that the hydrolysis occurs efficiently within a pH range of 7.0–7.95, showcasing DEAM's potential in enzymatic applications . The results provide insights into the behavior of non-asymmetric molecules in enzymatic reactions and their potential for producing enantiomerically pure compounds.

Pharmaceutical Applications

Precursor for Drug Synthesis

One notable application of this compound is its use as a precursor in the synthesis of pharmaceutical compounds. For instance:

- Fingolimod Synthesis : DEAM is involved in synthesizing fingolimod, an active pharmaceutical ingredient used to treat multiple sclerosis. This application underscores the importance of DEAM in developing therapeutics .

- Bifunctional Chelates : In a study focused on new bifunctional chelates for radiopharmaceutical applications, DEAM was utilized as a starting material to synthesize complex molecules with potential therapeutic uses .

Case Studies

| Application | Description | Yield/Outcome |

|---|---|---|

| Synthesis of Phenylalanine | Alkylation with benzyl chloride | ~65% yield |

| Synthesis of Tryptophan | Using gramine or quaternary ammonium compound | >90% yield |

| Fingolimod Synthesis | Active ingredient for multiple sclerosis treatment | Effective precursor |

| Asymmetric Hydrolysis | Kinetics studied with chymotrypsin | Insights into enzyme interaction |

特性

分子式 |

C9H13NO5-2 |

|---|---|

分子量 |

215.2 g/mol |

IUPAC名 |

2-(2-ethylbutanoylamino)propanedioate |

InChI |

InChI=1S/C9H15NO5/c1-3-5(4-2)7(11)10-6(8(12)13)9(14)15/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)/p-2 |

InChIキー |

JJVPSBMKPFLOJL-UHFFFAOYSA-L |

正規SMILES |

CCC(CC)C(=O)NC(C(=O)[O-])C(=O)[O-] |

同義語 |

DEAMA diethyl acetamidomalonic acid diethyl acetamidomalonic acid, 2-(13)C-labeled diethylacetamidomalonate diethylacetamidomalonic acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。